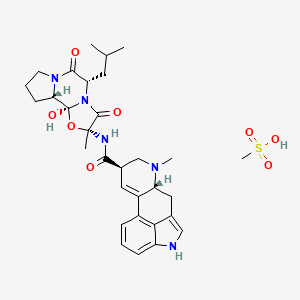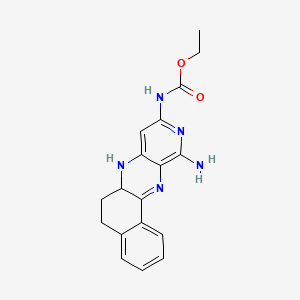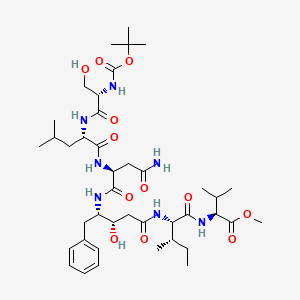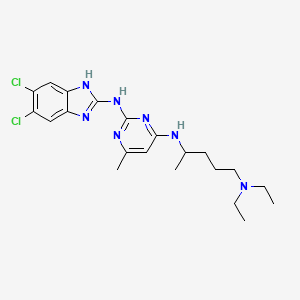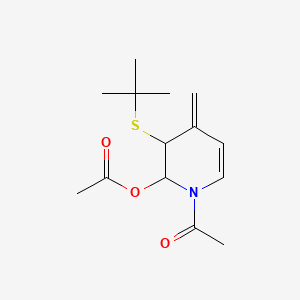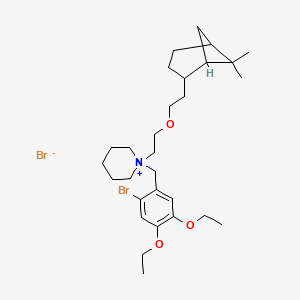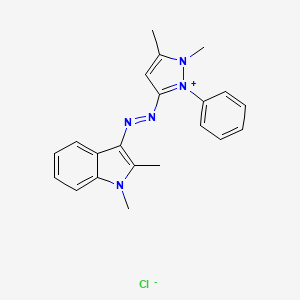
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride is a complex organic compound with the molecular formula C21H24N5Cl. This compound is known for its unique structural features, which include an indole ring, a pyrazolium core, and an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, undergoes a series of reactions to introduce the azo group at the 3-position. This is usually achieved through diazotization followed by azo coupling.
Synthesis of the Pyrazolium Core: The pyrazolium core is synthesized separately, often starting from phenylhydrazine and acetylacetone, which undergo cyclization to form the pyrazole ring.
Coupling Reaction: The indole derivative and the pyrazolium core are then coupled under specific conditions to form the final product. This step often requires the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolium rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction typically produces amines .
Applications De Recherche Scientifique
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride involves its interaction with specific molecular targets. The azo linkage and the aromatic rings allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium bromide
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium iodide
Uniqueness
Compared to similar compounds, 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields .
Propriétés
Numéro CAS |
89923-55-7 |
|---|---|
Formule moléculaire |
C21H22N5.Cl C21H22ClN5 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
(1,2-dimethylindol-3-yl)-(1,5-dimethyl-2-phenylpyrazol-2-ium-3-yl)diazene;chloride |
InChI |
InChI=1S/C21H22N5.ClH/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;/h5-14H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VHYVLIRUHIJBFC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](N1C)C2=CC=CC=C2)N=NC3=C(N(C4=CC=CC=C43)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


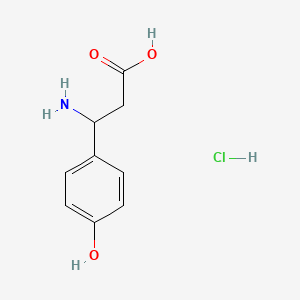

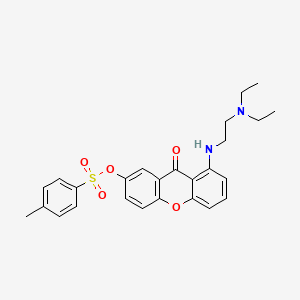
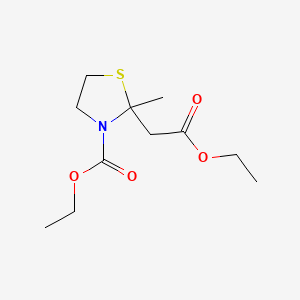
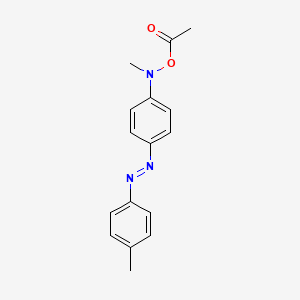
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)

